molecular formula C6H6O5 B8629630 3,4-Dimethoxyfuran-2,5-dione

3,4-Dimethoxyfuran-2,5-dione

Cat. No. B8629630
M. Wt: 158.11 g/mol
InChI Key: CHXGOEFIZIBTTF-UHFFFAOYSA-N
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Patent
USRE033820

Procedure details

555 g of dimethoxymaleimide in 2 l of 5% strength NaOH were stirred for 2 days at room temperature. Thereafter, the mixture was acidified and extracted thoroughly with methylene chloride. After the organic phase had been separated off and the solvent removed in a rotary evaporator, 486 g of a product of melting point 41°-43° C. remained.
Name
dimethoxymaleimide
Quantity
555 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](=[O:9])N[C:5](=[O:6])[C:4]=1[O:10][CH3:11].[OH-:12].[Na+]>>[CH3:1][O:2][C:3]1=[C:4]([O:10][CH3:11])[C:5]([O:9][C:8]1=[O:12])=[O:6] |f:1.2|

Inputs

Step One
Name
dimethoxymaleimide
Quantity
555 g
Type
reactant
Smiles
COC1=C(C(=O)NC1=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with methylene chloride
CUSTOM
Type
CUSTOM
Details
After the organic phase had been separated off
CUSTOM
Type
CUSTOM
Details
the solvent removed in a rotary evaporator, 486 g of a product of melting point 41°-43° C.

Outcomes

Product
Name
Type
Smiles
CO/C/1=C(/C(=O)OC1=O)\OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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